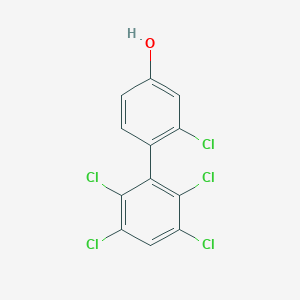
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol, also known as PCP (pentachlorophenol), is a synthetic organic compound that has been widely used as a pesticide, fungicide, and herbicide. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. PCP has been found to be toxic to humans and animals, and its use has been banned in many countries.
作用机制
The mechanism of action of 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of mitochondrial function. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been shown to bind to proteins and other macromolecules, which can interfere with their normal function.
生化和生理效应
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress, DNA damage, and cell death in various cell types. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been found to disrupt the immune system and the endocrine system, and to cause reproductive and developmental toxicity.
实验室实验的优点和局限性
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has several advantages as a tool for scientific research. It is a potent inhibitor of various enzymes and can be used to study the mechanism of action of these enzymes. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is highly toxic and can pose a risk to researchers working with it. It is also banned in many countries, which can limit its availability for research purposes.
未来方向
There are several areas of future research that could be explored using 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a tool. One area of interest is the study of the role of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative disorders. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could also be used to investigate the effects of environmental toxins on human health, and to develop new strategies for detoxification and remediation. Finally, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could be used to study the mechanism of action of various drugs and to develop new drugs that target specific enzymes or biochemical pathways.
合成方法
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol can be synthesized by reacting 2,3,5,6-tetrachlorophenol with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction produces 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a byproduct, which can be isolated and purified by recrystallization.
科学研究应用
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been used extensively in scientific research as a tool to study the mechanism of action of various biochemical processes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been shown to disrupt the function of mitochondria, which are responsible for energy production in cells.
属性
CAS 编号 |
150304-11-3 |
|---|---|
产品名称 |
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H |
InChI 键 |
OAQUWXNGKQXRIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
同义词 |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



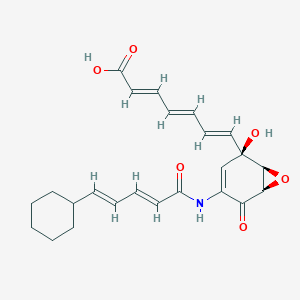

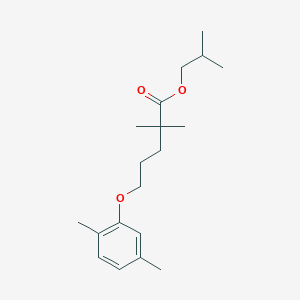
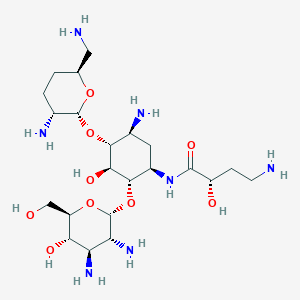
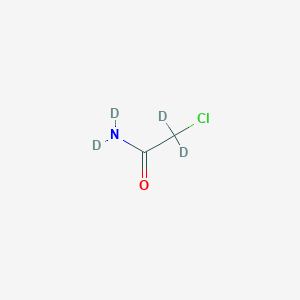
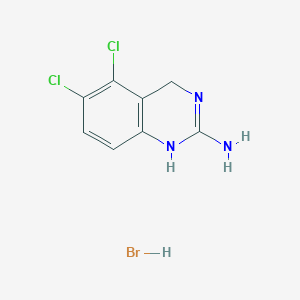
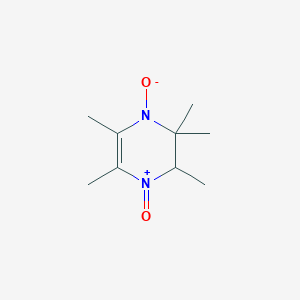
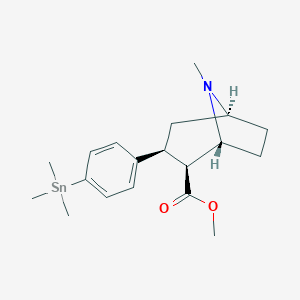
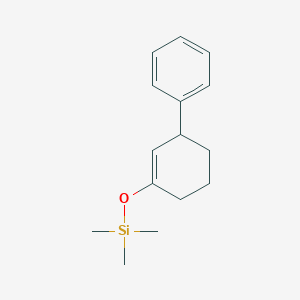
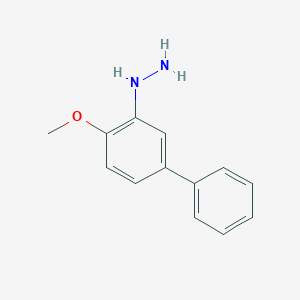
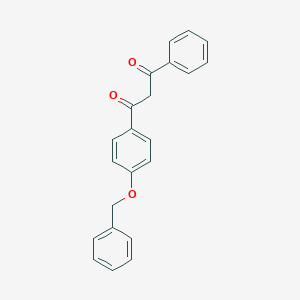
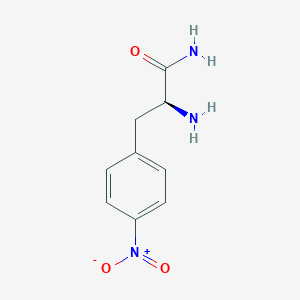
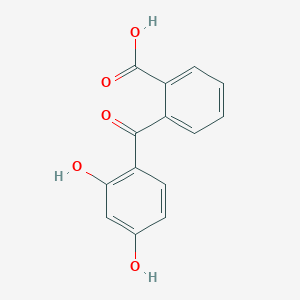
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)